N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
Molecular Formula |
C12H12ClN3OS |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-10(17)14-12-16-15-11(18-12)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
KKWUGVHFZCVXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chlorobenzyl-Thiosemicarbazide
The process begins with the condensation of 4-chlorobenzyl hydrazine with carbon disulfide in an alkaline medium (e.g., ethanol/NaOH). This yields 4-chlorobenzyl-thiosemicarbazide , characterized by a thiourea backbone.
Reaction Conditions :
Cyclization to 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine
Cyclization of the thiosemicarbazide is achieved using concentrated sulfuric acid or ferric chloride (FeCl₃) . FeCl₃-mediated cyclization offers milder conditions and higher selectivity:
Procedure :
Acylation with Propionyl Chloride
The 2-amino group is acylated using propionyl chloride in the presence of a base (e.g., triethylamine):
Procedure :
-
Thiadiazol-2-amine (1 mol) is dissolved in dry dichloromethane.
-
Propionyl chloride (1.2 mol) and triethylamine (1.5 mol) are added dropwise at 0°C.
-
The mixture is stirred at room temperature for 6 hours, followed by aqueous workup and purification via column chromatography.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
This method streamlines the synthesis by combining cyclization and acylation in a single step, leveraging PPE as a cyclizing and dehydrating agent:
Procedure :
-
4-Chlorobenzyl hydrazine (1 mol) and carbon disulfide (1.2 mol) are mixed in acetonitrile.
-
PPE (2 mol) is added, and the mixture is heated at 85°C for 3 hours.
-
Propionic anhydride (1.5 mol) is introduced directly into the reaction vessel, and stirring continues for 2 hours.
-
The crude product is precipitated with ice water and purified via recrystallization.
Advantages :
Comparative Analysis of Methods
| Method | Steps | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Traditional Multi-Step | 3 | FeCl₃, propionyl chloride | 72% | 98% | |
| One-Pot (PPE) | 1 | PPE, propionic anhydride | 85% | 95% | |
| Solid-Phase | 3 | Wang resin, FeCl₃ | 65% | 90% |
Key Findings :
-
The one-pot PPE method offers the highest yield (85%) and operational simplicity.
-
Traditional methods provide superior purity (98%) and are preferred for small-scale syntheses requiring precise characterization.
-
Solid-phase synthesis is less efficient but scalable for industrial applications.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles. This can lead to the formation of various substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been investigated for its potential to inhibit cancer cell proliferation. For instance, related compounds have shown efficacy against various cancer cell lines by targeting specific kinases involved in cancer progression .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound | Target Cells | Mechanism of Action | References |
|---|---|---|---|
| YH-9 | SK-BR-3 | Induces ROS; inhibits VEGF secretion | |
| This compound | Various cancer lines | Potential dual-target inhibitor |
Antimicrobial Properties
Thiadiazole derivatives are noted for their antimicrobial activities. This compound has shown potential against various bacterial strains. Studies have demonstrated that compounds with similar structures can inhibit the growth of Gram-positive bacteria effectively .
Antiviral Activity
Emerging research indicates that thiadiazole derivatives may also possess antiviral properties. For example, some derivatives have demonstrated inhibitory effects on viral replication pathways. Further studies are necessary to explore the specific mechanisms through which this compound may exert antiviral effects .
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide due to its insecticidal and fungicidal properties. Thiadiazole derivatives are known to disrupt biological pathways in pests and pathogens, making them valuable in crop protection strategies .
Table 2: Summary of Pesticidal Activity
| Compound | Target Organism | Type of Activity | References |
|---|---|---|---|
| Compound A | Insects | Insecticide | |
| This compound | Fungi | Fungicide |
Synthesis of Novel Materials
This compound can be utilized in the synthesis of novel materials with specific properties. Its unique structure allows it to be incorporated into polymers or composites that may exhibit enhanced mechanical or thermal properties .
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of key biological processes. For example, in cancer cells, the compound may inhibit the activity of protein kinases, leading to cell cycle arrest and apoptosis. In microbial cells, the compound may disrupt cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations:
- Electronic Effects : The 4-chlorobenzyl group in the target compound provides electron-withdrawing character, contrasting with the electron-donating 4-methoxybenzyl group in . This difference may influence interactions with biological targets or catalytic sites.
- Lipophilicity : The 3-phenylpropanamide substituent in increases hydrophobicity compared to the simpler propanamide in the target compound.
- Conformational Flexibility: The phenoxypropyl group in adds a flexible spacer, which may enhance solubility or alter pharmacokinetics.
Physical and Crystallographic Properties
- Melting Points: Compounds with rigid substituents (e.g., cinnamoylamino in ) exhibit higher melting points (~206°C) compared to flexible analogs (e.g., 133–170°C in ).
- Crystallography : The orthorhombic crystal system (space group P2₁2₁2₁) observed in indicates dense packing due to hydrogen bonding and π-π interactions, which may correlate with stability.
Biological Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound features a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The presence of the 4-chlorobenzyl group enhances its lipophilicity, which may influence its interaction with biological targets. The molecular formula is C_{12}H_{13}ClN_4OS, and its molecular weight is approximately 245.72 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
- Bacterial Activity : Studies have shown that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL in certain derivatives .
- Fungal Activity : In addition to bacterial inhibition, this compound has shown antifungal properties against drug-resistant strains of Candida species .
Anticancer Properties
This compound has also been investigated for its anticancer potential:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cell lines by disrupting critical cellular processes necessary for growth and survival. It may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell proliferation .
- Cell Line Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For example, it reduced the viability of Caco-2 colorectal adenocarcinoma cells by approximately 39.8% when treated with 100 µM concentration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can lead to significant differences in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide | Benzyl group instead of chlorobenzyl | Exhibits different biological activities due to the absence of chlorine |
| N-(5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl)propanamide | Fluorobenzyl group | Potentially different pharmacokinetic properties |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)acetamide | Thioether instead of chlorobenzyl | Known for anticancer properties |
| N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)propanamide | Methylbenzyl group | Variation in lipophilicity affecting bioavailability |
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives similar to this compound:
- Antibacterial Studies : A series of piperazinyl quinolone derivatives were synthesized based on thiadiazole structures and exhibited strong antibacterial activity against Staphylococcus species .
- Anticancer Investigations : Research involving various thiazole derivatives demonstrated selective anticancer activity against specific cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), highlighting the importance of structural modifications for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, describes using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core. Substitution at the 5-position with 4-chlorobenzyl groups can be achieved via nucleophilic displacement or coupling reactions. Ethylamine or propanamide side chains are introduced using chloroacetyl chloride in the presence of triethylamine ( ). Optimization involves adjusting stoichiometry, solvent polarity (e.g., dioxane or ethanol), and reaction time to improve yield ( ).
Q. How can purity and structural integrity be validated during synthesis?
- Methodology :
- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems monitors reaction progress (Rf values as in ).
- Recrystallization : Purify crude products using ethanol-DMF or DMSO/water mixtures ( ).
- Spectroscopy : Confirm structure via FT-IR (C=O stretch ~1650 cm⁻¹, thiadiazole ring vibrations ~1500 cm⁻¹) and ¹H/¹³C NMR (e.g., 4-chlorobenzyl protons at δ 7.3–7.5 ppm) ( ).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure using SHELX programs ( ). For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 6.6324 Å, b = 8.575 Å, c = 34.367 Å confirm molecular packing ( ).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 333.41 for [M+H]⁺) ( ).
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Quantum chemical analysis : Optimize geometry using DFT (B3LYP/6-311++G** basis set) to calculate electrostatic potential surfaces and HOMO-LUMO gaps, which correlate with reactivity ( ).
- Molecular docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. The 4-chlorobenzyl group may occupy hydrophobic pockets, while the propanamide moiety forms hydrogen bonds ( ).
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Multi-technique validation : Cross-reference IR, NMR, and X-ray data. For instance, conflicting NOE effects in NMR may be resolved by comparing experimental and simulated spectra ( ).
- Dynamic NMR : Assess rotational barriers of the propanamide group if splitting anomalies arise (e.g., coalescence temperature studies).
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Bioisosteric replacement : Substitute the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or bulky substituents to modulate lipophilicity ( ).
- Pharmacophore mapping : Identify critical motifs (e.g., thiadiazole ring as a hydrogen bond acceptor) using Schrödinger’s Phase.
- In vitro assays : Test derivatives against target enzymes (e.g., carbonic anhydrase inhibition via stopped-flow CO₂ hydration assay) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
